molecular formula C7H13BrO B3242245 1-Bromo-3-(propan-2-yloxy)cyclobutane CAS No. 1505822-02-5

1-Bromo-3-(propan-2-yloxy)cyclobutane

Cat. No.: B3242245
CAS No.: 1505822-02-5
M. Wt: 193.08
InChI Key: PUUNSDZYLLOLQK-UHFFFAOYSA-N
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Description

1-Bromo-3-(propan-2-yloxy)cyclobutane is an organic compound with the molecular formula C₇H₁₃BrO. It is a brominated cyclobutane derivative, where a bromine atom is attached to the cyclobutane ring and a propan-2-yloxy group is attached to the third carbon of the ring. This compound is used primarily in research and development within the fields of organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(propan-2-yloxy)cyclobutane can be synthesized through various methods. One common synthetic route involves the bromination of 3-(propan-2-yloxy)cyclobutanol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(propan-2-yloxy)cyclobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(propan-2-yloxy)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(propan-2-yloxy)cyclobutane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. The propan-2-yloxy group can also influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(propan-2-yloxy)cyclobutane
  • 1-Bromo-4-(propan-2-yloxy)cyclobutane
  • 1-Chloro-3-(propan-2-yloxy)cyclobutane

Uniqueness

1-Bromo-3-(propan-2-yloxy)cyclobutane is unique due to the specific positioning of the bromine and propan-2-yloxy groups on the cyclobutane ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For example, the position of the bromine atom can significantly influence the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-propan-2-yloxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUNSDZYLLOLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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